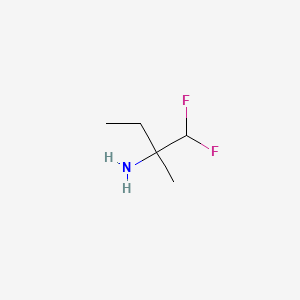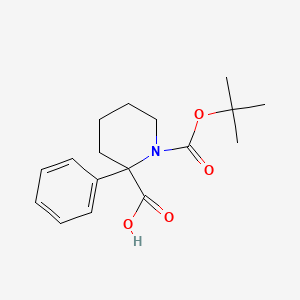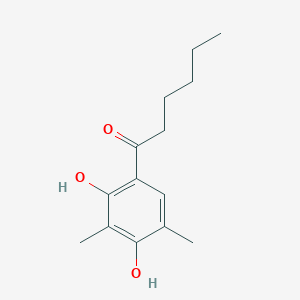
1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one is an organic compound with the molecular formula C14H20O3. It is known for its unique structure, which includes two hydroxyl groups and two methyl groups attached to a phenyl ring, along with a hexanone chain. This compound is of interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one can be achieved through several methods. One common approach involves the reaction of 2,4-dihydroxy-3,5-dimethylbenzaldehyde with hexanone under acidic or basic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sodium hydroxide, and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research has shown potential antitumor activity, suggesting its use in cancer research.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, which can influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethanone: Similar structure but with a shorter carbon chain.
2,4-Dihydroxy-3,5-dimethylbenzaldehyde: Precursor in the synthesis of the target compound.
2,4-Dihydroxy-3,5-dimethylbenzoic acid: Another derivative with similar functional groups.
Uniqueness
1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one is unique due to its longer hexanone chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
88924-67-8 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1-(2,4-dihydroxy-3,5-dimethylphenyl)hexan-1-one |
InChI |
InChI=1S/C14H20O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h8,16-17H,4-7H2,1-3H3 |
Clé InChI |
QZIIIFXEYRSFCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1=C(C(=C(C(=C1)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)
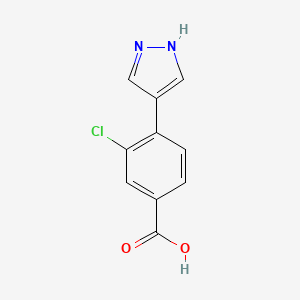
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)

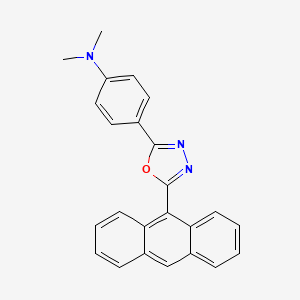
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
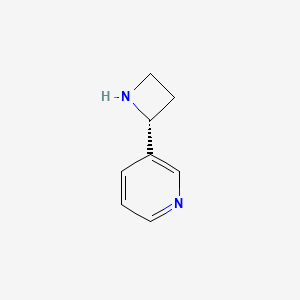
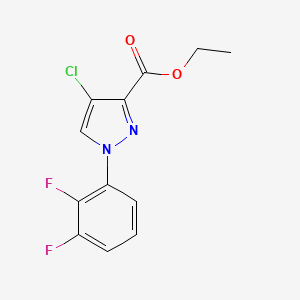
![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)
